![molecular formula C3H7N3O2S2 B136668 N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide CAS No. 136810-63-4](/img/structure/B136668.png)
N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide, also known as TZD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been studied extensively for its ability to modulate various biological processes, including inflammation, oxidative stress, and glucose metabolism. In
科学的研究の応用
N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anti-diabetic properties. In particular, N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. Additionally, N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide has been studied for its potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用機序
N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide exerts its biological effects through the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism, inflammation, and oxidative stress. Activation of PPARγ by N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide leads to improved insulin sensitivity, decreased inflammation, and reduced oxidative stress.
生化学的および生理学的効果
The biochemical and physiological effects of N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide are diverse and depend on the specific biological process being modulated. In animal models of diabetes, N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide has been shown to improve insulin sensitivity and glucose metabolism by increasing glucose uptake in skeletal muscle and adipose tissue. N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide has also been shown to reduce inflammation and oxidative stress in various tissues, including the liver, brain, and heart.
実験室実験の利点と制限
One advantage of using N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide in lab experiments is its well-established mechanism of action. This allows researchers to design experiments that specifically target PPARγ activation and its downstream effects. Additionally, N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide has been extensively studied in animal models, providing a wealth of data on its potential therapeutic applications. However, one limitation of using N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide in lab experiments is its potential toxicity. N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide has been shown to cause liver toxicity in some animal models, and its long-term effects on human health are not yet fully understood.
将来の方向性
There are several future directions for research on N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide. One area of interest is the development of N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide analogs with improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the long-term effects of N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide on human health. Finally, N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide has shown potential as a therapeutic agent for neurodegenerative diseases, and further research is needed to explore this potential application.
合成法
The synthesis of N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide involves the reaction of thiosemicarbazide with various aldehydes or ketones in the presence of a catalyst. The resulting compound is then treated with sulfuric acid to form the final product. This method has been optimized over the years, resulting in high yields and purity of N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide.
特性
CAS番号 |
136810-63-4 |
|---|---|
製品名 |
N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide |
分子式 |
C3H7N3O2S2 |
分子量 |
181.2 g/mol |
IUPAC名 |
2-(sulfamoylamino)-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C3H7N3O2S2/c4-10(7,8)6-3-5-1-2-9-3/h1-2H2,(H,5,6)(H2,4,7,8) |
InChIキー |
CFSSYZATGDLVQN-UHFFFAOYSA-N |
SMILES |
C1CSC(=N1)NS(=O)(=O)N |
正規SMILES |
C1CSC(=N1)NS(=O)(=O)N |
同義語 |
Sulfamide, (4,5-dihydro-2-thiazolyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



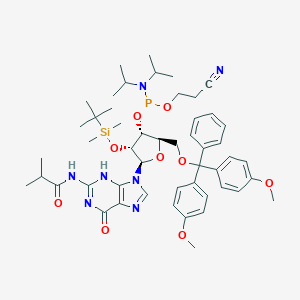
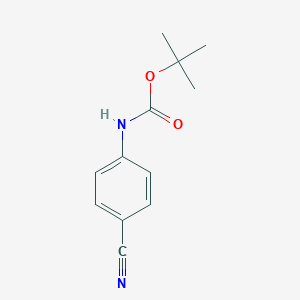
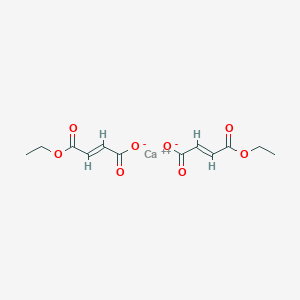
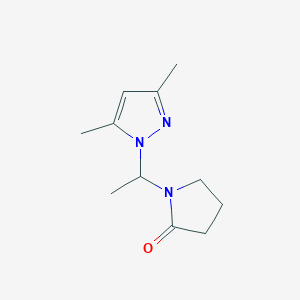
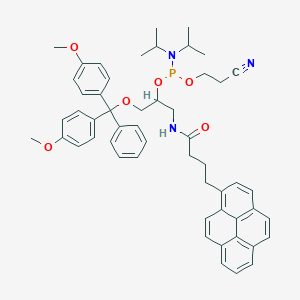
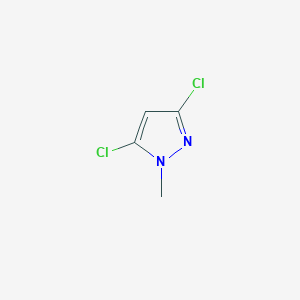
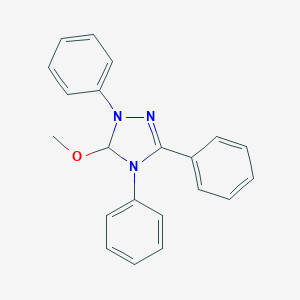
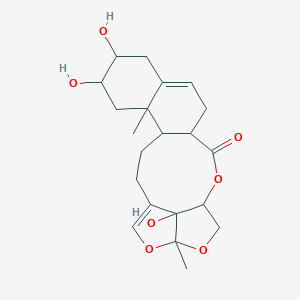
![5-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-(7-hydroxy-19-oxo-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(22),3(12),4(9),5,7,10,13,15,17,20-decaen-13-yl)benzoic acid](/img/structure/B136607.png)
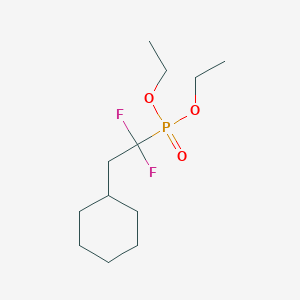
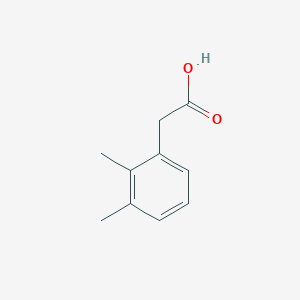
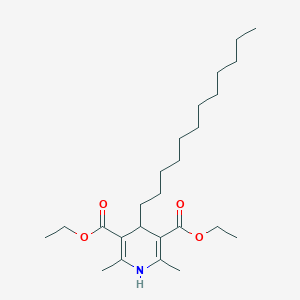
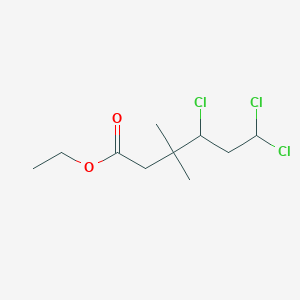
![(1R,3Z,5S,8Z,12Z,15S)-5,17-dihydroxy-18-[(2S)-1-hydroxypropan-2-yl]-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one](/img/structure/B136618.png)